Cas no 2171875-57-1 (2-(4,4-Difluoropentyl)cyclopentan-1-ol)
2-(4,4-Difluoropentyl)cyclopentan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-(4,4-difluoropentyl)cyclopentan-1-ol
- 2171875-57-1
- EN300-1636622
- 2-(4,4-Difluoropentyl)cyclopentan-1-ol
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- Inchi: 1S/C10H18F2O/c1-10(11,12)7-3-5-8-4-2-6-9(8)13/h8-9,13H,2-7H2,1H3
- InChI Key: YJQQNZKVXJSIGA-UHFFFAOYSA-N
- SMILES: FC(C)(CCCC1CCCC1O)F
Computed Properties
- Exact Mass: 192.13257152g/mol
- Monoisotopic Mass: 192.13257152g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 159
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 20.2Ų
2-(4,4-Difluoropentyl)cyclopentan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1636622-0.05g |
2-(4,4-difluoropentyl)cyclopentan-1-ol |
2171875-57-1 | 0.05g |
$972.0 | 2023-07-10 | ||
| Enamine | EN300-1636622-0.1g |
2-(4,4-difluoropentyl)cyclopentan-1-ol |
2171875-57-1 | 0.1g |
$1019.0 | 2023-07-10 | ||
| Enamine | EN300-1636622-0.25g |
2-(4,4-difluoropentyl)cyclopentan-1-ol |
2171875-57-1 | 0.25g |
$1065.0 | 2023-07-10 | ||
| Enamine | EN300-1636622-0.5g |
2-(4,4-difluoropentyl)cyclopentan-1-ol |
2171875-57-1 | 0.5g |
$1111.0 | 2023-07-10 | ||
| Enamine | EN300-1636622-1.0g |
2-(4,4-difluoropentyl)cyclopentan-1-ol |
2171875-57-1 | 1.0g |
$1157.0 | 2023-07-10 | ||
| Enamine | EN300-1636622-2.5g |
2-(4,4-difluoropentyl)cyclopentan-1-ol |
2171875-57-1 | 2.5g |
$2268.0 | 2023-07-10 | ||
| Enamine | EN300-1636622-5.0g |
2-(4,4-difluoropentyl)cyclopentan-1-ol |
2171875-57-1 | 5.0g |
$3355.0 | 2023-07-10 | ||
| Enamine | EN300-1636622-10.0g |
2-(4,4-difluoropentyl)cyclopentan-1-ol |
2171875-57-1 | 10.0g |
$4974.0 | 2023-07-10 | ||
| Enamine | EN300-1636622-50mg |
2-(4,4-difluoropentyl)cyclopentan-1-ol |
2171875-57-1 | 50mg |
$827.0 | 2023-09-22 | ||
| Enamine | EN300-1636622-100mg |
2-(4,4-difluoropentyl)cyclopentan-1-ol |
2171875-57-1 | 100mg |
$867.0 | 2023-09-22 |
2-(4,4-Difluoropentyl)cyclopentan-1-ol Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
Additional information on 2-(4,4-Difluoropentyl)cyclopentan-1-ol
Introduction to 2-(4,4-Difluoropentyl)cyclopentan-1-ol (CAS No. 2171875-57-1)
2-(4,4-Difluoropentyl)cyclopentan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 2171875-57-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a cyclopentane core substituted with a difluoropentyl group, making it a structurally intriguing candidate for further exploration in drug discovery and molecular design.
The molecular structure of 2-(4,4-Difluoropentyl)cyclopentan-1-ol consists of a cyclopentan ring linked to a hydroxyl group at the 1-position and a 4,4-difluoropentyl side chain at the 2-position. The presence of fluorine atoms in the side chain introduces unique electronic and steric properties, which can influence the compound's biological activity and interactions with biological targets. This structural feature has made it a subject of interest for researchers seeking to develop novel pharmacophores with enhanced binding affinity and selectivity.
In recent years, the pharmaceutical industry has increasingly focused on the development of fluorinated compounds due to their ability to modulate metabolic stability, lipophilicity, and binding interactions. Fluorine atoms are known to enhance the bioavailability of drugs by improving their metabolic resistance and facilitating better interaction with enzymes and receptors. The incorporation of fluorine into molecular frameworks has been widely reported in the literature, with numerous successful examples in drug development. 2-(4,4-Difluoropentyl)cyclopentan-1-ol represents an example of how such modifications can be strategically applied to optimize pharmacological properties.
One of the most compelling aspects of 2-(4,4-Difluoropentyl)cyclopentan-1-ol is its potential as a building block for more complex drug candidates. The cyclopentane ring is a common motif in biologically active molecules, often found in natural products and synthetic drugs due to its ability to mimic cyclic structures found in biological targets. The substitution pattern in this compound, particularly the presence of two fluorine atoms on the pentyl side chain, suggests that it may exhibit unique interactions with biological macromolecules.
Recent studies have highlighted the importance of fluorinated heterocycles in medicinal chemistry. Compounds containing fluorine atoms have been shown to exhibit improved pharmacokinetic profiles and enhanced therapeutic efficacy. For instance, fluoroaromatic compounds have been extensively studied for their applications in antiviral, anticancer, and anti-inflammatory therapies. The structural features of 2-(4,4-Difluoropentyl)cyclopentan-1-ol align well with these trends, making it a promising candidate for further investigation.
The synthesis of 2-(4,4-Difluoropentyl)cyclopentan-1-ol presents an interesting challenge due to the need for precise functionalization at multiple positions on the cyclopentane ring. Advanced synthetic methodologies, such as cross-coupling reactions and metal-catalyzed transformations, are often employed to achieve the desired regioselectivity and yield. The introduction of fluorine atoms further complicates the synthesis but also enhances the compound's potential value as a pharmaceutical intermediate.
From a computational chemistry perspective, 2-(4,4-Difluoropentyl)cyclopentan-1-ol offers an excellent model system for studying electronic effects and steric interactions. Molecular modeling techniques can be used to predict how this compound might interact with biological targets such as enzymes and receptors. These studies can provide valuable insights into its potential pharmacological activity and guide further optimization efforts.
The biological evaluation of 2-(4,4-Difluoropentyl)cyclopentan-1-ol is currently underway in several research laboratories. Preliminary data suggest that this compound exhibits interesting pharmacological properties when tested against various biological assays. These early findings are encouraging and warrant further investigation into its potential therapeutic applications. Researchers are particularly interested in exploring its interactions with enzymes involved in metabolic pathways relevant to human health.
The development of new drugs is a complex process that requires careful consideration of multiple factors, including safety, efficacy, and pharmacokinetics. 2-(4,4-Difluoropentyl)cyclopentan-1-ol represents an exciting opportunity to contribute to this process through innovative molecular design. Its unique structural features make it a versatile scaffold for developing novel therapeutics targeting various diseases.
In conclusion,2-(4,4-Difluoropentyl)cyclopentan-1-ol (CAS No. 2171875-57-1) is a promising compound with significant potential in pharmaceutical research and drug development. Its structural features, particularly the presence of fluorine atoms on the side chain and a cyclopentane core, position it as an attractive candidate for further exploration. As research continues to uncover new applications for fluorinated compounds, this molecule is likely to play an important role in shaping future therapeutic strategies.
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